N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
The scientific research around this compound often explores its synthesis and the chemical properties that make it a candidate for further applications. For example, studies on the synthesis of imidazo[1,2-a]pyridines have highlighted methods for creating such compounds, which are known for their potential in creating antiulcer agents despite not showing significant antisecretory activity but demonstrating good cytoprotective properties in experimental models (Starrett et al., 1989). Moreover, the copper-catalyzed selenylation of imidazo[1,2-a]pyridines presents an efficient approach to forming nitrogen heterocycle-fused compounds, indicating the versatility of these structures in chemical synthesis (Sun et al., 2017).
Potential Therapeutic Applications
Research into the therapeutic applications of imidazo[1,2-a]pyridine derivatives, although not directly mentioning the exact compound , suggests a broader interest in their potential. For instance, some derivatives have been evaluated as antirhinovirus agents, showcasing the therapeutic potential of this chemical scaffold (Hamdouchi et al., 1999). This implies that derivatives of imidazo[1,2-a]pyridines, including the compound of interest, could hold valuable antiviral properties.
Antimicrobial and Anticandidal Activity
The exploration of imidazo[1,2-a]pyridines for antimicrobial and anticandidal activity further highlights the potential applications of these compounds in scientific research. Some newly synthesized hydrazide derivatives of imidazo[1,2-a]pyridine have shown promising results against various strains of Candida, indicating their potential as antifungal agents (Kaplancıklı et al., 2008). This area of research suggests that modifications to the imidazo[1,2-a]pyridine scaffold, such as those found in the compound you're interested in, could lead to effective treatments for fungal infections.
Materials Science Applications
Beyond potential therapeutic uses, imidazo[1,2-a]pyridines and their derivatives are being investigated in the context of materials science. For instance, the synthesis of polyimides containing triaryl imidazole side groups demonstrates the application of these compounds in developing new materials with desirable thermal and optical properties (Rafiee & Rasekh, 2017). These findings suggest that the chemical frameworks similar to N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide could be beneficial in creating advanced materials for various applications.
Mechanism of Action
While the specific mechanism of action for “N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been shown to act against human PI3Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Properties
IUPAC Name |
N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2F3N3O/c22-15-7-6-12(10-16(15)23)18-11-27-19-17(5-2-8-29(18)19)28-20(30)13-3-1-4-14(9-13)21(24,25)26/h1-11H,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXQOPLKFRIHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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